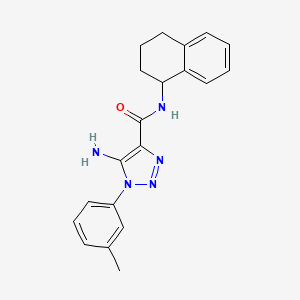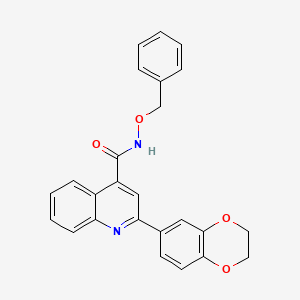
4-Imidazol-1-yl-2-pyridin-3-ylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazol-1-yl-2-pyridin-3-ylquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinazoline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This inhibition leads to a cascade of biochemical and physiological effects that ultimately result in the observed anti-tumor and therapeutic activity of the compound.
Biochemical and Physiological Effects:
4-Imidazol-1-yl-2-pyridin-3-ylquinazoline has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA synthesis and repair. Additionally, this compound has been shown to modulate several signaling pathways involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a potential cancer therapeutic. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are numerous future directions for research on 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline. One potential area of investigation is the development of more efficient synthesis methods for this compound, which could lead to higher purity and yield. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more targeted and effective cancer therapeutics. Finally, research into the potential applications of this compound in other disease areas, such as neurodegenerative disorders, could yield promising results.
Métodos De Síntesis
The synthesis of 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline can be achieved through a multi-step process that involves the reaction of 2-aminopyridine with 4-chloro-3-nitroquinazoline, followed by reduction and cyclization reactions. This method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline in scientific research are numerous. One of the most promising applications is in the field of cancer research, where this compound has been shown to exhibit potent anti-tumor activity. Additionally, this compound has been investigated for its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-imidazol-1-yl-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-6-14-13(5-1)16(21-9-8-18-11-21)20-15(19-14)12-4-3-7-17-10-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPWYOWTOKBUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazol-1-yl-2-pyridin-3-ylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)


![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
methanone](/img/structure/B7539330.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)

![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)